Ethyl 2-(6-chloropyridazin-4-yl)acetate
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Overview
Description
Ethyl 2-(6-chloropyridazin-4-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O2. It is a heterocyclic aromatic compound that contains a pyridazine ring substituted with a chlorine atom and an ethyl acetate group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloropyridazin-4-yl)acetate typically involves the reaction of 6-chloropyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridazin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethyl acetate group can be oxidized to form carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridazines with various functional groups.
Oxidation: Products include carboxylic acids and their derivatives.
Reduction: Products include dihydropyridazines and related compounds.
Scientific Research Applications
Ethyl 2-(6-chloropyridazin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloropyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-chloropyridazin-3-yl)acetate
- Ethyl 2-(6-chloropyridin-2-yl)acetate
- Ethyl 2-(6-chloropyridazin-3-yl)hydrazinylideneacetate
Uniqueness
Ethyl 2-(6-chloropyridazin-4-yl)acetate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 2-(6-chloropyridazin-4-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-10-5-6/h3,5H,2,4H2,1H3 |
InChI Key |
OBXLBDHWASHZEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
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